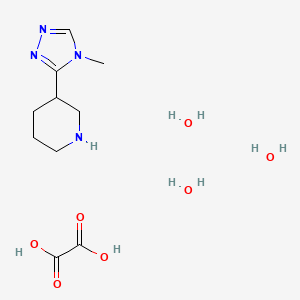
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate is a chemical compound with the molecular formula C8H14N4·C2H2O4·3H2O. It is a triazole derivative, which is a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms.
准备方法
The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate typically involves multi-step chemical reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the oxalate salt and the incorporation of water molecules to form the trihydrate. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .
化学反应分析
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific functionalities.
作用机制
The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with broad applications in medicinal chemistry and agriculture.
4-Methyl-1,2,4-triazole: A methylated derivative of 1,2,4-triazole with enhanced biological activities.
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline:
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a piperidine moiety and an oxalate salt, potentially leading to unique properties and applications .
属性
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)piperidine;oxalic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.C2H2O4.3H2O/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;3-1(4)2(5)6;;;/h6-7,9H,2-5H2,1H3;(H,3,4)(H,5,6);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDJNBMAYOJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCNC2.C(=O)(C(=O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














